9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24BrN5O2 and its molecular weight is 494.393. The purity is usually 95%.
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Scientific Research Applications
Potential Treatment for Neurodegenerative Diseases
Tetrahydropyrimido[2,1-f]purinediones have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. A library of compounds including various substituents in the tetrahydropyrimido[2,1-f]purinedione series was synthesized. These compounds showed interactions with adenosine receptors and inhibited monoamine oxidases (MAO), indicating their potential as drugs for neurodegenerative diseases. Some compounds displayed potent inhibition of MAO-B, suggesting their utility in diseases like Parkinson's (Koch et al., 2013).
Adenosine Receptor Affinities
Compounds with the tetrahydropyrimido[2,1-f]purinedione structure were evaluated for their affinity to adenosine receptors. These compounds showed selective antagonistic effects on adenosine receptors, which can be significant in various therapeutic applications. The study provided insights into the binding modes and affinities of these compounds, highlighting their potential use in treatments involving adenosine receptors (Szymańska et al., 2016).
Anti-inflammatory Activity
The tetrahydropyrimido[2,1-f]purinedione derivatives have shown anti-inflammatory activity in certain models. This suggests their potential use in treating conditions involving chronic inflammation, such as arthritis. Some of these compounds were also found to inhibit cyclooxygenase, an enzyme involved in the inflammatory process, without inducing gastric ulcers or ocular toxicity (Kaminski et al., 1989).
Properties
IUPAC Name |
9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O2/c1-27-21-20(22(31)30(24(27)32)14-5-9-17-7-3-2-4-8-17)29-16-6-15-28(23(29)26-21)19-12-10-18(25)11-13-19/h2-4,7-8,10-13H,5-6,9,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUPVPOELDAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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